"Methyl 6-aminopyridazine-3-carboxylate" basic properties
"Methyl 6-aminopyridazine-3-carboxylate" basic properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of Methyl 6-aminopyridazine-3-carboxylate (CAS No. 98140-96-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines confirmed structural information with extrapolated data from its close structural isomer, Methyl 6-aminopyridine-3-carboxylate (CAS No. 36052-24-1), for properties such as melting point and safety. This document is intended to serve as a foundational resource for researchers utilizing this scaffold in organic synthesis and the development of novel therapeutic agents.
Chemical Identity and Physical Properties
Methyl 6-aminopyridazine-3-carboxylate is an organic compound featuring a pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms. The molecule is further functionalized with an amino group and a methyl carboxylate group, which contribute to its reactivity and utility as a synthetic building block.[1] The presence of the methyl ester functional group is suggested to enhance its solubility in organic solvents, facilitating its use in a variety of synthetic transformations.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 98140-96-6 |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | methyl 6-aminopyridazine-3-carboxylate |
| Synonyms | Methyl 6-amino-3-pyridazinecarboxylate, 3-Pyridazinecarboxylic acid, 6-amino-, methyl ester |
| InChI | InChI=1S/C6H7N3O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3,(H2,7,9) |
| InChIKey | UVTBEJGKSJOOIF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN=C(C=C1)N |
Table 2: Physical Properties
| Property | Value | Notes |
| Physical Form | Solid | Based on supplier information. |
| Melting Point | 158-162 °C | This is a literature value for the isomer Methyl 6-aminopyridine-3-carboxylate and should be considered an estimate. |
| Solubility | Soluble in organic solvents | Qualitative information; quantitative data is not available.[1][2] |
| pKa | Data not available |
Spectral Data
Table 3: Expected Spectral Characteristics
| Spectroscopy | Expected Peaks and Rationale |
| ¹H NMR | Aromatic protons on the pyridazine ring, a singlet for the methyl ester protons, and a broad singlet for the amine (NH₂) protons. |
| ¹³C NMR | Carbonyl carbon of the ester, aromatic carbons of the pyridazine ring, and the methyl carbon of the ester. |
| FT-IR | N-H stretching vibrations for the primary amine, C=O stretching for the ester, and C=N and C=C stretching vibrations from the pyridazine ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ). |
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of Methyl 6-aminopyridazine-3-carboxylate is not available in the literature, a plausible synthetic route can be proposed based on established pyridazine chemistry. A common strategy involves the construction of the pyridazine ring from dicarbonyl precursors or the functionalization of a pre-existing pyridazine core. One potential pathway starts from a commercially available dichloropyridazine derivative.
Caption: A potential synthetic workflow for Methyl 6-aminopyridazine-3-carboxylate.
General Experimental Considerations:
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Esterification: The synthesis could commence with the selective esterification of a suitable dichloropyridazine precursor.
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Amination: The subsequent step would involve a nucleophilic aromatic substitution to replace a chloro group with an amino group. This is a common method for functionalizing pyridazine rings.[4]
Chemical Reactivity
The chemical reactivity of Methyl 6-aminopyridazine-3-carboxylate is dictated by its primary functional groups: the amino group, the methyl ester, and the pyridazine ring itself. The amino group can act as a nucleophile and can be acylated, alkylated, or used in coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The pyridazine ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further substituents.[4]
Caption: General reactivity of the amino and ester functional groups.
Applications in Research and Development
Methyl 6-aminopyridazine-3-carboxylate is primarily utilized as a versatile scaffold in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1][2] The pyridazine core is a known pharmacophore present in a variety of bioactive compounds. The amino and carboxylate functionalities on this molecule provide convenient handles for synthetic diversification, allowing for the exploration of structure-activity relationships in drug discovery programs. Its potential applications lie in the development of enzyme inhibitors and receptor modulators.[1][2]
Safety and Handling
A specific Safety Data Sheet (SDS) for Methyl 6-aminopyridazine-3-carboxylate (CAS 98140-96-6) is not publicly available. The following information is based on the data for its isomer, Methyl 6-aminopyridine-3-carboxylate (CAS 36052-24-1), and should be used as a guideline with caution.
Table 4: Hazard Information (for isomer Methyl 6-aminopyridine-3-carboxylate)
| Hazard Category | GHS Classification | Precautionary Statements |
| Health Hazards | Skin Irritation (Category 2)[5] Eye Irritation (Category 2)[5] Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[5] | H315: Causes skin irritation[5] H319: Causes serious eye irritation[5] H335: May cause respiratory irritation[5] |
| Signal Word | Warning[5] | |
| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), Eyeshields, Gloves | P261: Avoid breathing dust.[5] P280: Wear protective gloves/eye protection.[5] |
| First Aid | If on skin: Wash with plenty of water.[5] If in eyes: Rinse cautiously with water for several minutes.[5] If inhaled: Remove person to fresh air.[5] | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
Handling Precautions:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Avoid generating dust.
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Avoid contact with skin, eyes, and clothing.
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Wash hands thoroughly after handling.
Conclusion
Methyl 6-aminopyridazine-3-carboxylate is a valuable heterocyclic building block for synthetic and medicinal chemistry. While specific experimental data on its physical and spectral properties are scarce in the public domain, its structural features suggest a wide range of potential applications in the development of novel bioactive compounds. Researchers should exercise caution and refer to data for analogous compounds, such as its pyridine isomer, for guidance on handling and safety until more specific information becomes available.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information on physical properties and safety is partially based on a structural isomer and should be treated as an estimation. All laboratory work should be conducted with appropriate safety precautions and after consulting a specific Safety Data Sheet provided by the supplier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 98140-96-6: Methyl 6-aminopyridazine-3-carboxylate [cymitquimica.com]
- 3. 98140-96-6|Methyl 6-aminopyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
